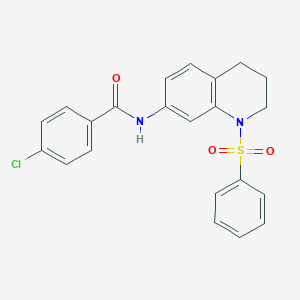
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which means it contains a benzamide functional group. Benzamides are a class of compounds that have been studied for various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a phenylsulfonyl group, and a tetrahydroquinoline group. These groups could potentially influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could potentially influence its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Anticancer Evaluation
- Anticancer Potentials: A study highlighted the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, demonstrating potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF‐7. The compounds induced apoptosis and arrested the cell cycle in the G1 phase, suggesting potential as cancer therapeutic agents (Ravichandiran et al., 2019).
Synthesis Methodologies
- Pummerer-Type Reaction: Another study detailed a novel synthesis approach for 1,2,3,4-tetrahydroquinolines (TQs) via Pummerer-type reaction, providing an efficient method for TQ synthesis (Toda et al., 1999).
Anticancer Activities of Derivatives
- Enhanced Anticancer Activities: Research on 4-aminoquinoline derivatives using a hybrid pharmacophore approach showed that certain compounds were effective across various cancer types, suggesting less toxicity to normal cells compared to cancer cells, highlighting their potential as safer anticancer agents (Solomon et al., 2019).
Potential Therapeutic Applications
- Phosphodiesterase 4 Inhibitor: CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor, showed potent anti-inflammatory effects in animal models relevant to pulmonary diseases, demonstrating a wide therapeutic window for topical pulmonary administration. This suggests its potential application in treating asthma and chronic obstructive respiratory disease (Villetti et al., 2015).
Mechanism of Action
The mechanism of action would depend on the biological target of this compound. Benzamides have been studied for a variety of biological activities, including as antipsychotic agents, anti-inflammatory agents, and others.
Safety and Hazards
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-11-8-17(9-12-18)22(26)24-19-13-10-16-5-4-14-25(21(16)15-19)29(27,28)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXXNRHYQXBHIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

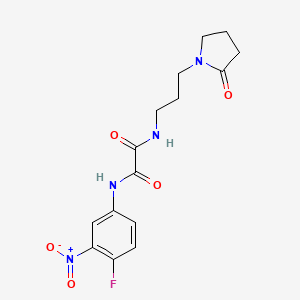
![2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2362101.png)

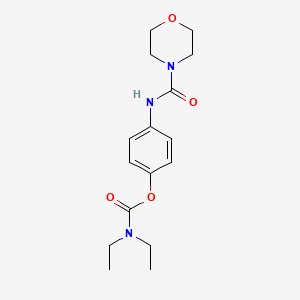

![3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2362107.png)
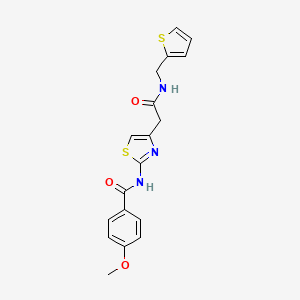
![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)
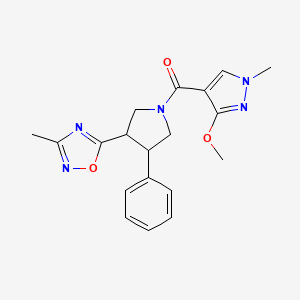
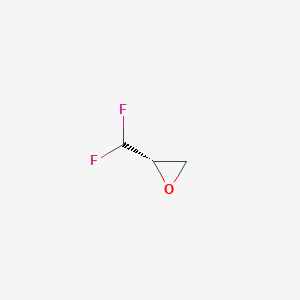

![2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride](/img/structure/B2362116.png)

